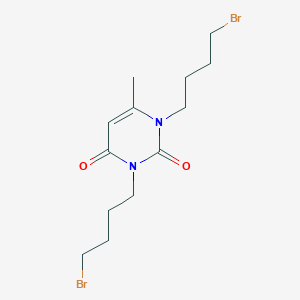
8-Azido-6-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azido-6-methoxyquinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The azido group in this compound introduces unique reactivity, making it a valuable compound for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Azido-6-methoxyquinoline typically involves the introduction of the azido group to a quinoline derivative. One common method is the nucleophilic substitution reaction where 6-methoxyquinoline is treated with sodium azide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Azido-6-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, forming triazoles in the presence of alkynes (Huisgen cycloaddition).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Substitution: Formation of azido-substituted quinoline derivatives.
Reduction: Formation of 8-amino-6-methoxyquinoline.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
8-Azido-6-methoxyquinoline has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of antimalarial drugs and other pharmaceuticals due to its quinoline core.
Bioconjugation: The azido group allows for bioorthogonal reactions, making it useful in labeling and tracking biomolecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological processes and interactions
Wirkmechanismus
The mechanism of action of 8-Azido-6-methoxyquinoline depends on its application. In medicinal chemistry, it may act by interfering with biological pathways or targeting specific enzymes. The azido group can undergo bioorthogonal reactions, allowing for selective labeling and tracking of biomolecules in complex biological systems. The quinoline core can interact with various molecular targets, including DNA, proteins, and enzymes, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
8-Amino-6-methoxyquinoline: Similar structure but with an amino group instead of an azido group. It is used in antimalarial drugs like primaquine and tafenoquine.
6-Methoxyquinoline: Lacks the azido group, used as an intermediate in various chemical syntheses.
8-Hydroxyquinoline: Contains a hydroxyl group, known for its metal-chelating properties and use in antiseptics and disinfectants
Uniqueness: 8-Azido-6-methoxyquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry. This makes it particularly valuable in applications requiring selective and specific chemical modifications .
Eigenschaften
CAS-Nummer |
57743-00-7 |
|---|---|
Molekularformel |
C10H8N4O |
Molekulargewicht |
200.20 g/mol |
IUPAC-Name |
8-azido-6-methoxyquinoline |
InChI |
InChI=1S/C10H8N4O/c1-15-8-5-7-3-2-4-12-10(7)9(6-8)13-14-11/h2-6H,1H3 |
InChI-Schlüssel |
LCTYPYLKJZNVLX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)





![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)



![1-[(Cyclopent-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14609102.png)

